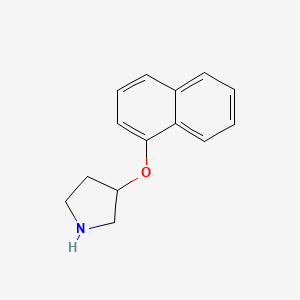

3-(Naphthalen-1-yloxy)pyrrolidine

Description

3-(Naphthalen-1-yloxy)pyrrolidine is a pyrrolidine derivative featuring a naphthalen-1-yloxy substituent at the 3-position of the pyrrolidine ring. The naphthalene moiety enhances lipophilicity, which can influence membrane permeability and binding affinity to hydrophobic targets . Its hydrochloride salt form (CAS 2402829-36-9) is commercially available, improving aqueous solubility for experimental or therapeutic use .

Properties

IUPAC Name |

3-naphthalen-1-yloxypyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-6-13-11(4-1)5-3-7-14(13)16-12-8-9-15-10-12/h1-7,12,15H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZBOWZMSWOEJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

1-Naphthyl 3-pyrrolidinyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Naphthyl 3-pyrrolidinyl ether has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-Naphthyl 3-pyrrolidinyl ether involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known for its ability to interact with biological molecules, leading to various biological effects. The compound’s non-planar structure allows it to fit into different binding sites, making it a versatile scaffold in drug discovery .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations on the Pyrrolidine Ring

3-(Naphthalen-1-yloxy)pyrrolidine vs. 1-(3-Methoxyphenyl)pyrrolidine (CAS 32040-07-6):

The replacement of the naphthyloxy group with a 3-methoxyphenyl group reduces lipophilicity (predicted cLog P ~1.06 vs. ~4.2) and molecular weight (177.24 vs. ~255.3). The methoxy group introduces moderate polarity, lowering boiling point (174°C at 20 Torr) and altering pKa (5.68) compared to the naphthyloxy analog .- 3-(Naphthalen-1-yloxy)pyrrolidine vs. The morpholine ring increases polarity slightly but retains high lipophilicity, demonstrating that the naphthyloxy group dominates physicochemical properties regardless of the heterocyclic core .

Backbone Modifications

- 3-(Naphthalen-1-yloxy)pyrrolidine vs. The hydroxyl group in the propanol derivative introduces hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability compared to the pyrrolidine analog .

Physicochemical Properties and Pharmacological Relevance

Lipophilicity and Bioactivity

- Naphthalen-1-yloxy Group Impact : Compounds with this group exhibit higher cLog P values (~4.2) compared to phenyloxy analogs (cLog P ~3.2), correlating with improved inhibitory potency in TNF-α production assays .

- Duloxetine-Related Compound F (CAS N/A): This structurally complex analog incorporates a thiophen-3-yl group and methylamine substituent (MW 333.88). The additional groups enhance receptor interactions but may introduce metabolic instability compared to simpler pyrrolidine derivatives .

Solubility and Salt Forms

- The hydrochloride salt of 3-(Naphthalen-1-yl)pyrrolidine (CAS 2402829-36-9) is preferred for pharmaceutical formulations due to enhanced solubility. Unmodified analogs, such as 3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one, lack salt forms and may require solubilizing agents for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.